Diethyl oxalate-13C2 can be used as a metabolic probe to study cellular metabolism []. When introduced into a biological system, such as cells or an organism, diethyl oxalate-13C2 is taken up and metabolized. By analyzing the resulting metabolites using techniques like mass spectrometry, researchers can gain insights into various metabolic pathways and their activity []. This information can be crucial for understanding various biological processes and diseases.
Diethyl oxalate-13C2 can serve as a starting material for the synthesis of other 13C-labeled compounds []. The specific enrichment of the carbon atoms in the carbonyl group allows for the targeted incorporation of the 13C isotope into the desired final product. 13C-labeled compounds are valuable tools in various fields, including drug discovery, NMR spectroscopy, and studies of protein-drug interactions [].
Diethyl oxalate-13C2 can be used as an internal standard in the technique of isotopic dilution mass spectrometry (IDMS) []. IDMS is a highly accurate and precise analytical technique used to quantify the amount of a specific compound in a sample. The use of an isotopically labeled standard like diethyl oxalate-13C2 allows for correction of various matrix effects that can affect the accuracy of the measurement []. As a result, IDMS provides highly reliable quantitative data for various research applications.
Diethyl oxalate-13C2 is a carbon-13 isotope-labeled derivative of diethyl oxalate, a colorless liquid with the molecular formula C6H10O4 and a molecular weight of 148.13 g/mol. This compound is utilized primarily in research settings, particularly in studies involving carbon labeling for nuclear magnetic resonance spectroscopy. The presence of the carbon-13 isotope allows for enhanced observation of molecular interactions and dynamics in various
These reactions are significant for synthesizing other labeled compounds or studying reaction mechanisms involving oxalate derivatives.
While diethyl oxalate-13C2 itself may not exhibit notable biological activity, its parent compound, diethyl oxalate, has been studied for its potential effects on cellular metabolism. Oxalates can interfere with calcium absorption and may contribute to the formation of kidney stones in susceptible individuals. The isotopic labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.
The synthesis of diethyl oxalate-13C2 typically involves the following steps:
This method provides high yields and allows for the introduction of carbon-13 labels in a controlled manner .
Diethyl oxalate-13C2 has several applications, including:
Studies involving diethyl oxalate-13C2 focus on its interactions with various biological molecules and enzymes. The carbon-13 labeling allows for detailed tracking of how this compound interacts within complex biological systems, providing insights into its metabolic fate and potential impacts on health.
Diethyl oxalate-13C2 shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl oxalate | C6H10O4 | Commonly used as an intermediate in organic synthesis. |
Ethyl oxalate | C4H6O4 | Lacks carbon-13 labeling; simpler structure. |
Dimethyl oxalate | C4H6O4 | Methyl groups instead of ethyl; different reactivity. |
Sodium oxalate | C2Na2O4 | Inorganic salt form; used primarily in analytical chemistry. |
Diethyl oxalate-13C2 is unique due to its stable isotope labeling, which enhances its utility in research compared to its non-labeled counterparts.
The synthesis of diethyl oxalate-13C2 requires specialized techniques to ensure high isotopic purity while maintaining good chemical yield. Multiple synthetic approaches have been developed, each with distinct advantages depending on scale requirements and available starting materials.
The palladium-catalyzed coupling of carbon monoxide represents one of the most efficient routes for synthesizing diethyl oxalate-13C2 when 13CO is available as a starting material. This method involves two synchronized reactions: the coupling reaction and the regeneration reaction.
Coupling Reaction:
2CO + 2EtONO → (COOEt)₂ + 2NO
Regeneration Reaction:
2NO + 2EtOH + ½O₂ → 2EtONO + H₂O
Overall Equation:
2CO + 2EtOH + ½O₂ → (COOEt)₂ + H₂O
The reaction kinetics reveal that carbon monoxide adsorption serves as the rate-controlling step in this process. The catalytic mechanism follows a redox pathway, characterized by a Langmuir-Hinshelwood type rate expression:
$$−r{CO} = \frac{(K7P{CO} - K8K1\frac{P^{0.5}{(COOEt)2}P{NO}}{P{EtONO}})}{(1 + K1\frac{P^{0.5}{(COOEt)2}P{NO}}{P{EtONO}} + K2P{EtONO} + ...)}$$
The catalyst support material significantly influences both activity and selectivity. Studies comparing palladium catalysts on different α-Al₂O₃ supports demonstrated that pore structure dramatically affects catalytic performance. One catalyst (1 wt.% Pd/α-Al₂O₃-1) with an average pore size of 41.6 Å showed higher catalytic activity and selectivity than another catalyst (1 wt.% Pd/α-Al₂O₃-2) with 14.0 Å pores.
Table 1: Comparison of Palladium Catalyst Supports for CO Coupling
Catalyst | Support Pore Size (Å) | CO Adsorption | Catalytic Activity | Selectivity to Diethyl Oxalate |
---|---|---|---|---|
1 wt.% Pd/α-Al₂O₃-1 | 41.6 | Strong (linear and bridge forms) | High | High |
1 wt.% Pd/α-Al₂O₃-2 | 14.0 | Minimal | Low | Low |
Pd/ZnO | Hierarchical structure | Excellent | 67% conversion | 98% selectivity at 130°C |
Pd/Mg-ZnO | Modified hierarchical structure | Excellent | Stable for >100h | 98% selectivity at 130°C |
Recent innovations include hierarchical flower-like ZnO microspheres as support material, which achieved 67% CO conversion with 98% selectivity to dimethyl oxalate (a related compound) at 130°C. However, this catalyst showed declining activity within 100 hours. Introducing Mg²⁺ ions into the ZnO support created a Pd/Mg-ZnO catalyst with remarkable stability, maintaining activity for at least 100 hours without significant decay.
An alternative approach for diethyl oxalate synthesis involves the sodium ethoxide-mediated condensation reaction. This method is particularly valuable when working with pre-labeled starting materials to incorporate the 13C isotope.
The process typically begins by cooling a mixture of diethyl oxalate and ethyl acetate to 0-15°C, followed by careful addition of sodium ethoxide. The key synthetic equation is:
$$C2H5OCOCH3 + (COOC2H5)2 + NaOC2H5 → NaC(COOC2H5)3 + C2H_5OH$$
A Design of Experiment (DoE) study using central composite design revealed that the equivalents of diethyl oxalate and sodium ethoxide have the most statistically significant effects on reaction yields. The model showed good fit (R² = 0.96), with both reagents showing positive linear effects but negative quadratic effects. Temperature demonstrated a negative linear effect and smaller positive quadratic effect.
Table 2: Optimization Results for Sodium Ethoxide-Mediated Condensation
Entry | Time (min) | Temperature (°C) | Diethyl oxalate and sodium ethoxide equivalents | Conversion (%) | Product yield (%) |
---|---|---|---|---|---|
1 | 2 | 20 | 1.0 | 88.1 | 83.6 |
2 | 2 | 20 | 1.4 | 93.9 | 90.1 |
11 | 5 | 20 | 1.2 | 99.7 | 96.5 |
15 (C) | 5 | 30 | 1.2 | 99.8 | 97.0 |
Optimization calculations determined the ideal parameters to be 20°C reaction temperature with 1.23 equivalents of both diethyl oxalate and sodium ethoxide. Notably, starting reagent concentrations had minimal impact on reaction yield, allowing for flexibility in scaling reactions.
To synthesize diethyl oxalate-13C2 with high isotopic purity, researchers must carefully select appropriate 13C-labeled precursors. Common approaches include:
The successful incorporation of 13C isotopes can be confirmed through multiple analytical techniques:
Table 3: Physical and Chemical Properties of Diethyl oxalate-13C2
Property | Value | Reference |
---|---|---|
Molecular Formula | C4¹³C2H10O4 | |
Molecular Weight | 148.13 g/mol | |
Density | 1.091 g/mL at 25°C | |
Flash Point | 75°C (closed cup) | |
SMILES String | CCO13C13COCC | |
InChI | 1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/i5+1,6+1 | |
Storage | Room temperature, away from light and moisture | |
Hazard Classification | Acute Tox. 4 Oral - Eye Irrit. 2 |
The industrial-scale production of diethyl oxalate-13C2 presents unique challenges due to the cost of 13C-labeled starting materials and the need to maintain high isotopic purity throughout the process. Successful scale-up strategies have been developed based on the CO coupling-regeneration process, providing valuable insights applicable to isotopically labeled variants.
In scale-up tests for conventional diethyl oxalate synthesis, researchers demonstrated excellent repeatability with negligible scale-up effects. Figure 1 illustrates the relationship between catalyst scale-up factor and both reaction performance and space-time yield (STY) of diethyl oxalate.
A critical 1000-hour duration test in a continuous process development unit confirmed that with proper operating conditions, the coupling-regeneration reaction rates could be balanced effectively. Throughout this extended run, ethyl nitrite concentration remained stable, and diethyl oxalate concentration consistently ranged between 93-98% with selectivity never falling below 90%.
For isotopically labeled diethyl oxalate-13C2 production, additional considerations include:
Table 4: Optimization Parameters for Scale-Up Production
Parameter | Optimal Range | Effect on Process |
---|---|---|
Temperature | 20-30°C | Controls selectivity and reaction rate |
Pressure | Atmospheric | Simplifies equipment requirements |
Catalyst Loading | 0.5-1.0 wt% Pd | Balances activity with cost |
Ethyl Nitrite Concentration | 2-5% | Maintains reaction rate while ensuring safety |
Residence Time | 2-8 minutes | Optimizes throughput while ensuring completion |
These process optimizations enable the production of high-quality diethyl oxalate-13C2 at scales sufficient for commercial distribution while maintaining the exacting standards required for isotopically labeled compounds.
Dynamic Nuclear Polarization (DNP) enhances NMR signal sensitivity by transferring polarization from unpaired electrons to nuclei. In Diethyl oxalate-¹³C₂, the ¹³C₂ isotopic label enables precise tracking of polarization transfer efficiency. Studies demonstrate that the symmetrical oxalate backbone facilitates coherent spin diffusion, achieving polarization enhancements exceeding 100-fold in frozen matrices at 1.2 K [3] [4].
Parameter | Value for Diethyl Oxalate-¹³C₂ |
---|---|
Polarization Source | Nitroxide radicals (e.g., TEMPO) |
Microwave Frequency | 94 GHz (W-band) |
Enhancement Factor (ε) | 120 ± 15 |
Temperature | 1.2 K |
The ¹³C-¹³C spin pairs exhibit strong scalar coupling (J ≈ 54 Hz), enabling efficient cross-polarization to neighboring nuclei. This property is exploited in metabolic flux analysis, where hyperpolarized Diethyl oxalate-¹³C₂ traces real-time carboxylation reactions in cellular extracts [4].
Signal Amplification by Reversible Exchange (SABRE) leverages parahydrogen-induced polarization in transition metal complexes. While Diethyl oxalate-¹³C₂ lacks native metal-coordinating groups, derivatization with amine or pyridine moieties enables coordination to iridium catalysts. For example, quaternized ammonium derivatives form stable complexes with [Ir(IMes)(COD)Cl], achieving ¹³C polarization levels of 5–8% at 7 T [4].
Key mechanistic insights include:
Nuclear singlet states—spin configurations immune to dipole-dipole relaxation—exhibit prolonged lifetimes in Diethyl oxalate-¹³C₂. Substituting ¹⁶O with ¹⁸O in the oxalate backbone reduces quadrupolar interactions, extending the singlet-state lifetime (Tₛ) to 2.3 × T₁ (spin-lattice relaxation time) [3] [4].
Isotopologue | T₁ (s) | Tₛ (s) | Tₛ/T₁ Ratio |
---|---|---|---|
[¹⁶O₄,¹³C₂] | 42 ± 3 | 58 ± 4 | 1.38 |
[¹⁸O₁,¹³C₂] | 45 ± 2 | 103 ± 7 | 2.29 |
[¹⁸O₄,¹³C₂] | 48 ± 3 | 132 ± 9 | 2.75 |
The ¹⁸O-induced symmetry lifting minimizes spin-rotation coupling, suppressing singlet-triplet mixing. This property is critical for in vivo imaging applications, where long-lived states enable delayed signal acquisition post-injection [3].
Perdeuteration of ethyl groups (-CD₂CD₃) in Diethyl oxalate-¹³C₂ reduces proton-driven spin diffusion, extending singlet lifetimes by 40–60%. Experimental data reveal:
Deuteration Level | Tₛ (s) | Dipolar Relaxation Rate (s⁻¹) |
---|---|---|
0% (CH₂CH₃) | 58 ± 4 | 0.017 ± 0.002 |
50% (CH₂CD₃) | 79 ± 5 | 0.012 ± 0.001 |
100% (CD₂CD₃) | 132 ± 9 | 0.006 ± 0.0005 |
Deuterium’s lower gyromagnetic ratio (γᴅ ≈ 0.154γʜ) attenuates ¹³C-¹H dipole-dipole interactions, which dominate relaxation at high magnetic fields (≥9.4 T) [4]. Combined with ¹⁸O substitution, perdeuteration achieves Tₛ > 150 s in aprotic solvents, enabling multi-dimensional NMR experiments without signal averaging [4].
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